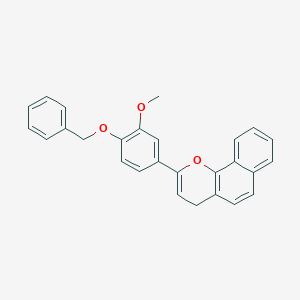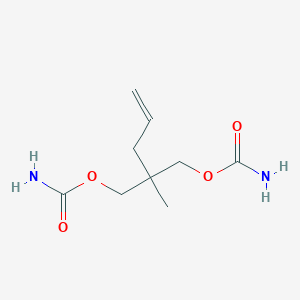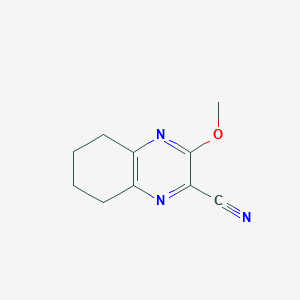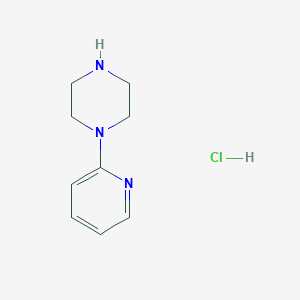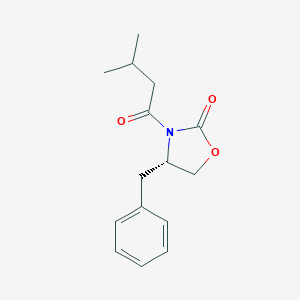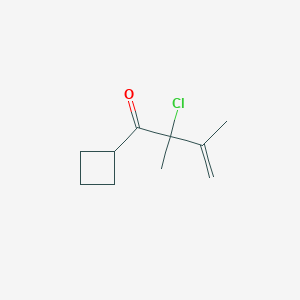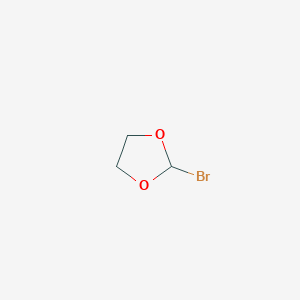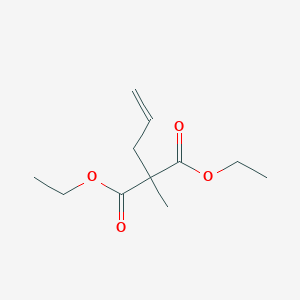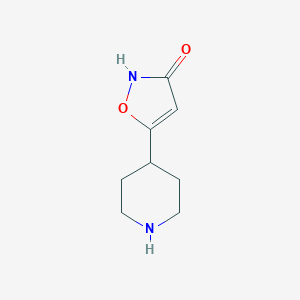![molecular formula C11H20N2 B144228 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene CAS No. 126112-72-9](/img/structure/B144228.png)
1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[2.2.1]heptanyl(tert-butyl)diazene, also known as BHTD, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BHTD is a diazene compound that consists of two nitrogen atoms connected by a double bond, with a bicyclic ring structure attached to one of the nitrogen atoms.
Wirkmechanismus
The mechanism of action of 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene involves the formation of reactive nitrogen species (RNS) through the decomposition of the diazene bond. These RNS can induce apoptosis in cancer cells and reduce oxidative stress and inflammation in the brain. Additionally, 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemische Und Physiologische Effekte
1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene induces apoptosis through the formation of RNS and activation of caspases. In the brain, 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene reduces oxidative stress and inflammation by inhibiting the activity of COX-2 and reducing the expression of pro-inflammatory cytokines. 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene in lab experiments is its unique structure and mechanism of action, which may provide insights into the development of new therapeutic agents. Additionally, 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene is relatively stable and can be easily synthesized in large quantities. However, one limitation of using 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene is its potential toxicity, which may limit its use in certain experiments. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene.
Zukünftige Richtungen
There are several potential future directions for research on 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene. One area of interest is the development of 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-cancer and neuroprotective effects of 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene. Finally, 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene may have potential applications in other areas, such as anti-inflammatory and anti-angiogenic therapies.
Synthesemethoden
The synthesis of 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene involves the reaction of bicyclo[2.2.1]hept-2-ene with tert-butyl hydrazine in the presence of a catalyst. The reaction proceeds via a radical mechanism, and the resulting product is purified through distillation. The purity of 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene can be confirmed through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene has been studied for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. In particular, 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, 1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene has demonstrated neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
CAS-Nummer |
126112-72-9 |
|---|---|
Produktname |
1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene |
Molekularformel |
C11H20N2 |
Molekulargewicht |
180.29 g/mol |
IUPAC-Name |
1-bicyclo[2.2.1]heptanyl(tert-butyl)diazene |
InChI |
InChI=1S/C11H20N2/c1-10(2,3)12-13-11-6-4-9(8-11)5-7-11/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
GRDXETUKNUFUBK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N=NC12CCC(C1)CC2 |
Kanonische SMILES |
CC(C)(C)N=NC12CCC(C1)CC2 |
Synonyme |
Diazene, bicyclo[2.2.1]hept-1-yl(1,1-dimethylethyl)-, (Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



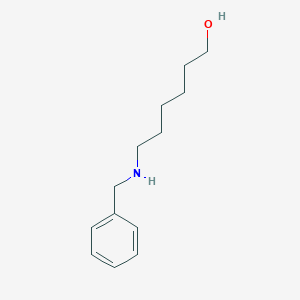
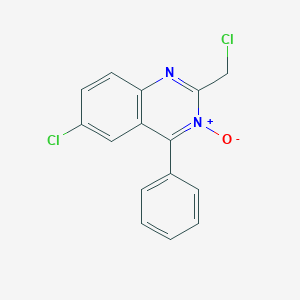
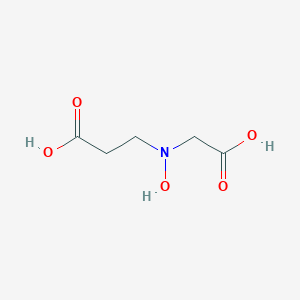
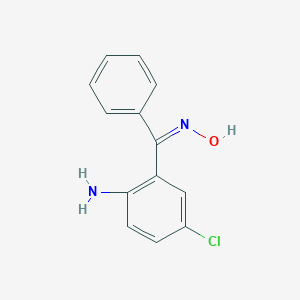
![4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B144159.png)
